molecular formula C9H11NO3 B1338567 Ethyl 2-cyano-3-oxocyclopentanecarboxylate CAS No. 72184-85-1

Ethyl 2-cyano-3-oxocyclopentanecarboxylate

Cat. No.: B1338567
CAS No.: 72184-85-1
M. Wt: 181.19 g/mol
InChI Key: YLVQXWNYGDZDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a chemical compound with the molecular formula C9H11NO3. It is a pale-yellow to yellow-brown liquid at room temperature and is used in various fields of scientific research and industry .

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of Ethyl 2-cyano-3-oxocyclopentanecarboxylate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature

Metabolic Pathways

The metabolic pathways involving this compound are not currently known

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-oxocyclopentanecarboxylate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with cyclopentanone under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide, followed by acidification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is utilized in several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The keto group can undergo tautomerization, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 2-cyano-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(6)5-10/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVQXWNYGDZDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Ethyl 2-cyano-3-oxocyclopentanecarboxylate synthesized?

A1: The research article describes the synthesis of this compound through the reaction of sodium cyanide with ethyl acrylate (1a) or ethyl methacrylate (1b). [] This reaction yields the target compound, highlighting a key pathway in synthetic organic chemistry for constructing substituted cyclopentane rings. []

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